6-Methyl-1-heptanol

C7H15CH2OH

C8H18O

CH3(CH2)3CH(CH2CH3)CH2OH

C8H18O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H15CH2OH

C8H18O

CH3(CH2)3CH(CH2CH3)CH2OH

C8H18O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Soluble in ethanol, ether

In water, 640 mg/L at 25 °C

Solubility in water: none

Solubility in water, g/100ml at 20 °C: 0.11 (poor)

Insoluble

Synonyms

Canonical SMILES

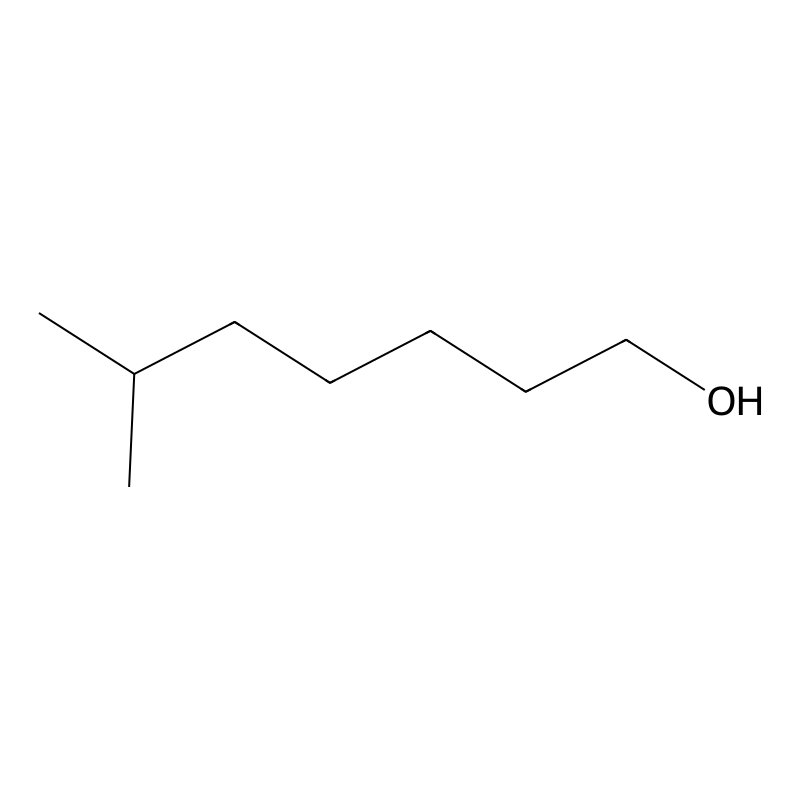

6-Methyl-1-heptanol is a primary alcohol with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is characterized by a heptane backbone with a methyl group substituted at the sixth carbon position and a hydroxyl group at the first carbon. This compound is also known as 6-methylheptan-1-ol and is classified under the category of aliphatic alcohols. Its structure can be represented as follows:

textCH3 |CH3-CH2-CH2-CH2-CH-CH2-OH

The compound is noted for its distinct physical properties, including a boiling point ranging from approximately 460.15 K to 460.75 K .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated area.

- Be aware of flammability and avoid ignition sources.

Limited research availability:

Currently, there is limited published information regarding the specific scientific research applications of 6-Methyl-1-heptanol. While it can be commercially obtained from various chemical suppliers, its use in scientific research appears to be uncommon.

Occurrence and potential research avenues:

6-Methyl-1-heptanol has been identified as a minor component of castoreum, a secretion produced by beavers. PubChem, National Institutes of Health: ) This suggests that the compound may play a role in the animal's chemical communication, but further research is needed to explore this possibility. Additionally, 6-Methyl-1-heptanol has been detected in the leaves of tobacco plants. The Good Scents Company: This finding could be a starting point for studies investigating the compound's potential biological activities in plants.

- Esterification: Reacts with carboxylic acids to form esters.

- Oxidation: Can be oxidized to form ketones or aldehydes, depending on the conditions.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

These reactions are significant in organic synthesis and industrial applications, particularly in the production of fragrances and flavoring agents.

Several methods exist for synthesizing 6-methyl-1-heptanol:

- Hydroformylation: This involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst, leading to aldehyde formation followed by reduction.

- Reduction of 6-Methylheptanoic Acid: The corresponding acid can be reduced using lithium aluminum hydride or borohydride reagents to yield the alcohol.

- Grignard Reaction: Reacting a Grignard reagent with formaldehyde can also produce this compound.

These methods highlight its synthetic versatility in organic chemistry .

6-Methyl-1-heptanol has various applications across different fields:

- Fragrance Industry: Used as a scent component due to its pleasant odor profile.

- Flavoring Agent: Employed in food products to enhance flavor.

- Solvent: Acts as a solvent in chemical processes due to its moderate polarity.

- Chemical Intermediate: Serves as a precursor in synthesizing other chemical compounds, including surfactants and plasticizers .

Several compounds share structural similarities with 6-methyl-1-heptanol:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Heptanol | C7H16O | Straight-chain alcohol without methyl substitution |

| 6-Methyl-2-heptanol | C8H18O | Methyl group at position 6 but hydroxyl at position 2 |

| 7-Methyl-1-heptanol | C8H18O | Methyl group at position 7, affecting its physical properties |

| 2-Methyl-1-heptanol | C8H18O | Methyl group at position 2, altering reactivity |

Uniqueness: The positioning of the methyl group at the sixth carbon distinguishes 6-methyl-1-heptanol from its analogs, influencing both its physical properties and reactivity patterns compared to other heptanols.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear, colorless liquid with a faint, pleasant odor.

Clear, colorless liquid.

Color/Form

XLogP3

Boiling Point

188.0 °C

188 °C; 95.8 °C at 20 atm

83-91 °C

182 °C

367°F

Flash Point

180 °F (82 °C) (Open cup)

82 °C o.c.

73 °C c.c.

180°F (open-cup)

(oc) 180°F

Vapor Density

Density

0.8176 at 25 °C

Relative density (water = 1): 0.83

0.832

0.83

LogP

2.3-3.1

Odor

Melting Point

-106.0 °C

-106 °C

<212°F

<-105°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 94 of 288 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 194 of 288 companies with hazard statement code(s):;

H302 (98.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (89.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/

Vapor pressure, Pa at 20 °C: 50

Vapor pressure, Pa at 20 °C: 48

1.03 mmHg

0.4 mmHg

Pictograms

Irritant

Other CAS

40742-11-8

68526-83-0

68551-09-7

26952-21-6

104-76-7

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Plastic material and resin manufacturing

Isooctanol: ACTIVE

Alcohols, C7-9-iso-, C8-rich: ACTIVE

Alcohols, C7-9-branched: INACTIVE

Usually refers to a mixture of isomers made by the Oxo process.

A mixture of closely related isomeric branched-chain primary alcohols: RCH2OH where R represents a branched heptyl radical. The branching consists mostly of methyl groups located in the 3-, 4-, or 5-positions.

Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-octanol/, and the mixtures are called "-yl alcohol /eg, octyl alcohol/ or "iso...yl alcohol" /eg, isooctyl alcohol/.